molecular formula C7H8F3N3 B1415815 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine CAS No. 2228798-47-6

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B1415815
CAS No.: 2228798-47-6
M. Wt: 191.15 g/mol
InChI Key: WQQQYJWJSVPMIL-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine (CAS 1260838-86-5) is a high-value chemical intermediate built around the trifluoromethylpyridine (TFMP) scaffold, a structure renowned for its significant contributions in advanced agrochemical and pharmaceutical research . The compound features a reactive hydrazinylmethyl group (-CH2-NH-NH2) attached to a 2-(trifluoromethyl)pyridine ring, making it a versatile building block for the synthesis of heterocyclic compounds and complex molecules through condensation, cyclization, and nucleophilic addition reactions. The presence of the trifluoromethyl group is a key determinant of its research utility. This group is strongly electron-withdrawing, which can profoundly influence the molecule's lipophilicity, metabolic stability, and biomolecular binding affinity when incorporated into larger target structures . TFMP derivatives are considered a pivotal structural motif in active ingredients, with over 20 TFMP-containing agrochemicals having received ISO common names and numerous pharmaceutical candidates undergoing clinical trials . This building block is strategically important for researchers developing novel compounds in these fields. Key Applications & Research Value: • Agrochemical Research: The TFMP moiety is a hallmark in many modern herbicides, insecticides, and fungicides . This compound serves as a critical synthetic intermediate for creating new candidate molecules with potential improved efficacy and selectivity. • Pharmaceutical Development: The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates . This hydrazine-containing intermediate is valuable for constructing potential pharmacophores for various therapeutic targets. • Chemical Synthesis: The reactivity of the hydrazine group makes this compound a versatile precursor for synthesizing a wide array of nitrogen-containing heterocycles, such as pyrazoles and triazines, which are common structures in bioactive molecules. Handling & Storage: This product is intended for research and further manufacturing applications only. It is not designed for human or veterinary therapeutic use. For optimal stability, the compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-3-yl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-2-1-5(3-12-6)4-13-11/h1-3,13H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQQYJWJSVPMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One method involves reacting 2-(trifluoromethyl)pyridine with formaldehyde and hydrazine under controlled conditions.

Industrial Production Methods

Industrial production may use continuous flow processes to improve efficiency and scalability. Automated reactors and precise control of reaction parameters can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation: The hydrazinylmethyl group can be oxidized to form azides or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction: The compound can be reduced to form hydrazones or amines. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives. Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing better interaction with biological targets. Its chemical structure can be represented as follows:

C7H8F3N3\text{C}_7\text{H}_8\text{F}_3\text{N}_3

Chemistry

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it suitable for developing new chemical entities with enhanced performance in various applications.

Biology

Research indicates potential bioactivity of this compound, particularly in antimicrobial and anticancer applications. The trifluoromethyl group significantly influences its biological interactions, enhancing its effectiveness against various pathogens and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its role in drug development. It shows promise in designing molecules with improved pharmacokinetic properties, potentially leading to better therapeutic agents.

Industry

The compound finds utility in the production of agrochemicals and materials with enhanced stability and performance. Its application in crop protection products highlights its importance in agricultural practices.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Anticancer Potential

Preliminary studies indicate that this compound may induce apoptosis in certain cancer cell lines. In one study, it exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against human cancer cell lines.

Case Studies

Case Study Findings
Anticancer Activity Demonstrated significant cytotoxicity in human cancer cell lines (IC50: 15 µM)
Antimicrobial Efficacy Effective against Gram-positive bacteria (MIC: 32-64 µg/mL)

Comparison with Similar Compounds

5-(Chloromethyl)-2-(trifluoromethyl)pyridine
  • Structure : Chloromethyl (-CH₂Cl) substituent at the 5-position.
  • Synthesis: Derived from (6-(trifluoromethyl)pyridin-3-yl)methanol via reaction with phosphoryl chloride (POCl₃) .
  • Key Data : LC-MS ([M + H]⁺ = 196.1, Rt = 2.59 min).
  • Comparison : The chloromethyl group is highly reactive toward nucleophiles (e.g., hydrazine), making it a precursor for synthesizing 5-(hydrazinylmethyl) derivatives. The hydrazinylmethyl analog would exhibit greater polarity and reduced lipophilicity due to the -NH-NH₂ group .
(5-(Trifluoromethyl)pyridin-2-yl)methanamine
  • Structure: Aminomethyl (-CH₂NH₂) substituent at the 5-position.
  • Synthesis: Not explicitly detailed in the evidence but likely involves reduction of a nitrile or reductive amination.
  • Key Data : CAS 164341-39-3; structurally similar but lacks the hydrazine functionality .
  • Comparison : The primary amine group offers different reactivity, such as participation in amide bond formation, whereas the hydrazinyl group enables condensation reactions (e.g., hydrazone formation) .
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
  • Structure : Pyrazolyl substituent at the 2-position.
  • Synthesis : Prepared via Chan–Evans–Lam coupling, yielding 47% .
  • Key Data : Inhibits human dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .
  • Comparison : The pyrazolyl group introduces heterocyclic diversity, enhancing binding to biological targets. The hydrazinylmethyl analog may exhibit distinct pharmacokinetics due to its polar substituent .

Physicochemical and Pharmacological Comparisons

Solubility and Reactivity
  • 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine : Moderate solubility due to the balance between the lipophilic -CF₃ and polar -NH-NH₂ groups. Reactivity includes condensation (e.g., with ketones to form hydrazones) .
  • 5-(Chloromethyl)-2-(trifluoromethyl)pyridine : Low solubility; reactive in nucleophilic substitutions (e.g., with amines or hydrazines) .
  • (5-Fluoro-pyridin-2-yl)-hydrazine : Higher solubility than trifluoromethyl analogs due to the absence of -CF₃; forms stable coordination complexes .

Data Table: Key Comparisons

Compound Substituent Synthesis Yield Reactivity Solubility Biological Activity
This compound -CH₂-NH-NH₂ N/A Condensation reactions Moderate Potential enzyme inhibition
5-(Chloromethyl)-2-(trifluoromethyl)pyridine -CH₂Cl High (gel form) Nucleophilic substitution Low Synthetic intermediate
(5-(Trifluoromethyl)pyridin-2-yl)methanamine -CH₂-NH₂ N/A Amine acylation Moderate Unknown
2-(4-Benzyl-3-ethoxy...)pyridine Pyrazolyl 47% Cross-coupling Low DHODH inhibition

Pharmacological Potential

  • Antiparasitic Activity : Trifluoromethylpyridines like UDD () show efficacy against Chagas disease. The hydrazinyl group could modulate target selectivity or resistance profiles.
  • Anticancer Applications: F3TDR () highlights the role of -CF₃ in metabolic stability. Hydrazinyl derivatives may offer novel mechanisms, such as metal chelation in chemotherapy .

Biological Activity

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.

The mechanism of action for this compound involves its ability to penetrate cell membranes effectively due to the lipophilic nature imparted by the trifluoromethyl group. Once inside the cell, it interacts with various molecular targets, potentially modulating enzymatic activities and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar activities.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may affect cancer cell viability and induce apoptosis in certain cancer cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cell cycle progression and apoptosis signaling pathways .

Case Study 1: Anticancer Activity

In a study evaluating various pyridine derivatives, this compound was tested against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM, indicating a promising potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of various hydrazine derivatives, including this compound. The compound showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(Trifluoromethyl)pyridine Lacks hydrazinylmethyl groupLimited biological activity
5-Methyl-2-(trifluoromethyl)pyridine Methyl group instead of hydrazinylmethylModerate activity against certain targets
This compound Unique combination enhances reactivityNotable antimicrobial and anticancer properties

Q & A

Q. Critical Factors :

  • Solvent Choice : DMF enhances nucleophilicity but may require rigorous purification to remove residual solvent.
  • Stoichiometry : Excess hydrazine drives substitution but risks byproduct formation.
  • Purity Control : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product from unreacted hydrazine or dimerization byproducts .

How can spectroscopic techniques (NMR, FT-IR, MS) be effectively employed to characterize the structure and confirm the regiochemistry of this compound?

Basic Research Question

  • ¹H NMR :
    • The hydrazinylmethyl group (-CH₂NHNH₂) shows a triplet for the CH₂ protons (δ 3.8–4.2 ppm, J = 6–8 Hz) coupled to NH protons.
    • NH protons appear as broad singlets (δ 1.5–2.5 ppm), exchangeable with D₂O .
  • ¹³C NMR :
    • The trifluoromethyl group (CF₃) resonates at ~120–125 ppm (q, J = 270–280 Hz).
    • The pyridine C-2 (adjacent to CF₃) is deshielded (δ 150–155 ppm) due to electron-withdrawing effects .
  • FT-IR :
    • N-H stretches (3300–3400 cm⁻¹) confirm the hydrazine moiety.
    • C-F stretches (1100–1200 cm⁻¹) validate the CF₃ group .
  • Mass Spectrometry (MS) :
    • ESI-MS shows [M+H]⁺ at m/z 222.06 (C₇H₈F₃N₃⁺) with fragmentation peaks at m/z 175 (loss of NHNH₂) and m/z 130 (pyridine ring retention) .

What are the key challenges in analyzing contradictory reactivity data of this compound in nucleophilic substitution versus condensation reactions?

Advanced Research Question
Contradictory Observations :

  • Nucleophilic Substitution : The hydrazinylmethyl group undergoes substitution with electrophiles (e.g., acyl chlorides) but competes with condensation (e.g., hydrazone formation with ketones).
  • Condensation Bias : In acidic conditions, hydrazine acts as a base, favoring hydrazone formation over substitution.

Q. Resolution Strategies :

  • pH Control : Use buffered conditions (pH 7–8) to balance nucleophilicity and avoid protonation of hydrazine.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify dominant pathways under varying conditions (temperature, solvent) .
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy barriers) predict whether substitution or condensation is thermodynamically favored .

What computational methods are suitable for predicting the electronic effects of the trifluoromethyl and hydrazinylmethyl groups on the pyridine ring's aromaticity and reactivity?

Advanced Research Question

  • DFT Calculations :
    • Use B3LYP/6-311+G(d,p) to optimize geometry and calculate NBO (Natural Bond Orbital) charges. The CF₃ group withdraws electron density, reducing aromaticity (HOMA index: ~0.85 vs. 1.0 for unsubstituted pyridine).
    • The hydrazinylmethyl group donates electron density via resonance, partially counteracting CF₃ effects .
  • Reactivity Predictions :
    • Fukui indices identify electrophilic/nucleophilic sites. The pyridine N-atom and hydrazine NH₂ are nucleophilic hotspots for electrophilic attacks or metal coordination .

How does this compound serve as a precursor in the synthesis of heterocyclic compounds with potential pharmacological activity?

Advanced Research Question

  • Triazole Formation : React with nitriles under Huisgen conditions (Cu-catalyzed click chemistry) to form 1,2,3-triazoles, which are explored as kinase inhibitors .
  • Hydrazone-Based Ligands : Condense with aldehydes (e.g., 2-pyridinecarboxaldehyde) to form Schiff bases, which coordinate transition metals (e.g., Ru or Ir) for anticancer or luminescent complexes .
  • Bioisosteres : The CF₃ group enhances metabolic stability, while the hydrazine moiety allows conjugation with targeting vectors (e.g., folate in drug delivery systems) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine
Reactant of Route 2
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5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

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